molecular formula C13H11NO4 B2491998 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255785-81-9

8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

Cat. No. B2491998
CAS RN: 1255785-81-9
M. Wt: 245.234
InChI Key: OHVDCQNKYFVPFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one involves innovative methods that offer high yields and regioselective outcomes. For instance, the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which share structural similarities, can be achieved through a novel [2+3] photoaddition process, demonstrating the effectiveness of light-mediated reactions in synthesizing complex quinolinone derivatives (Suginome et al., 1991).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives, including 8-methoxy variants, has been extensively studied using techniques like X-ray diffraction and NMR assignments. These analyses provide insights into the compound's conformation, electronic structure, and the effects of substitution on its properties. For example, a detailed theoretical study using DFT methods has shed light on the local reactivity descriptors of similar compounds, aiding in understanding their molecular behavior (Sobarzo-Sánchez et al., 2006).

Chemical Reactions and Properties

Quinolinone derivatives exhibit a range of chemical reactions, including photochemical processes and interactions with biological molecules. These reactions are crucial for their applications in medicinal chemistry and material science. The study of 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones has shown that these compounds have significant biological activities, offering a potential for photochemotherapeutic applications (Chilin et al., 2003).

Physical Properties Analysis

The physical properties of quinolinone derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. Studies focusing on solvent-free synthesis methods highlight the environmental benefits and efficiency of producing quinolinone derivatives, which also influence their physical properties (Wu Xiao-xi, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of quinolinone derivatives. Ultrasound-promoted synthesis methods have been developed to enhance the reaction rates and yields of these compounds, showcasing the innovation in green chemistry approaches (Azarifar & Sheikh, 2012).

Scientific Research Applications

Chemical Transformations

  • Ring Transformations : The treatment of 8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one derivatives with phosphoryl chloride under reflux can lead to novel ring transformations. Specifically, 8-substituted derivatives undergo a process resulting in products like 2,12-dimethoxy-5,9-dimethyl-7H-[1]benzazepino-[1',2' : 1,2]pyrrolo[5,4-b]quinoline and 5-chloromethyl-2,11-dimethoxy-5,8-di-methyl-5,6-dihydroquino[1',2' : 1,2]pyrrolo-[5,4-b]quinoline (Stringer et al., 1984).

Photoreactivity and Photoaddition

  • Photoaddition Reactions : this compound derivatives can participate in unique photoaddition reactions. For instance, a study reported the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, involving a [2+3] photoaddition between methoxy-substituted 4-hydroxyquinolin-2-one and alkenes (Suginome et al., 1991).

Biological Activities

  • Antimicrobial Properties : this compound derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

Chemical Synthesis and Derivatives

  • Synthesis of Derivatives : The chemical synthesis of various derivatives of this compound has been a subject of research, exploring different substituents and their effects. One study focused on the synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents (Tseng et al., 2012).

Phototoxicity Reduction

  • Reduced Phototoxicity : In the context of fluoroquinolones, the introduction of a methoxy group at the 8 position, as in the case of Q-35 (8-OCH3), has been found to significantly reduce phototoxicity under long-wave UV light exposure. This highlights the potential of methoxy substitutions in reducing adverse photoreactions (Marutani et al., 1993).

Nucleophilic Substitution

  • Nucleophilic Substitution Reactions : Research has explored the nucleophilic substitution reactions involving methoxy groups in quinolines, leading to the formation of quinolones. This process underscores the chemical versatility and reactivity of methoxy-substituted quinolines (Dyablo & Pozharskii, 2019).

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

8-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-16-10-4-2-3-8-11(10)14-7-9-12(8)17-5-6-18-13(9)15/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVDCQNKYFVPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=O)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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